molecular formula C18H20N2O3S B2708933 N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877649-33-7

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2708933
CAS No.: 877649-33-7
M. Wt: 344.43
InChI Key: JXPLGPXIKBXFPF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an acetamidophenyl group, a thiophene ring, and an oxane carboxamide moiety

Scientific Research Applications

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of these compounds often involves inhibition of cyclooxygenases and activation of serotonergic pathways . A new metabolic pathway involving the generation of an active metabolite, AM404, in the brain by the fatty acid amide hydrolase (FAAH) enzyme, has been identified .

Safety and Hazards

Safety data sheets provide information on the potential hazards of these compounds. For example, 4-acetamidophenol is harmful if swallowed and may cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-acetamidophenylamine with thiophene-2-carboxylic acid under acidic conditions to form an intermediate amide. This intermediate is then cyclized with an appropriate oxane derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is unique due to its combination of an acetamidophenyl group, a thiophene ring, and an oxane carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13(21)19-14-4-6-15(7-5-14)20-17(22)18(8-10-23-11-9-18)16-3-2-12-24-16/h2-7,12H,8-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPLGPXIKBXFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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